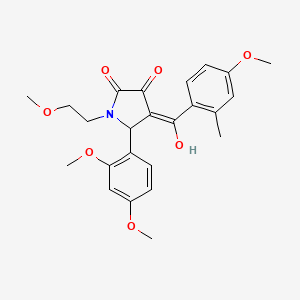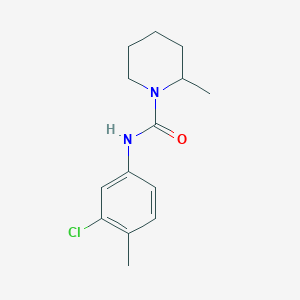![molecular formula C11H17NO3S B5441658 N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide](/img/structure/B5441658.png)
N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use as an anti-cancer agent. It was first synthesized in the 1980s and has since undergone numerous studies to explore its mechanism of action and potential therapeutic applications.
作用機序
N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide works by activating the immune system to target and attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes) which triggers the production of interferons, which are signaling proteins that activate immune cells to attack cancer cells. N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide also has direct anti-tumor effects by inducing tumor cell death and inhibiting the growth of blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to induce the production of cytokines, which are signaling proteins that regulate immune responses. It also activates the NF-κB pathway, which is involved in inflammation and immune responses. In addition, N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide has been shown to inhibit the growth of blood vessels in tumors, which can lead to tumor cell death.
実験室実験の利点と制限
One advantage of using N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune system and its role in cancer therapy. However, N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide has some limitations in terms of its stability and solubility, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide. One area of interest is in combination therapies, where N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide is used in combination with other anti-cancer agents to enhance their effectiveness. Another area of interest is in developing new formulations of N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide that address its limitations in terms of stability and solubility. Finally, there is ongoing research into the use of N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide in combination with immunotherapy, which is a promising approach to cancer therapy.
合成法
The synthesis of N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide involves a multi-step process starting with the reaction of 2,4-dimethylphenol with epichlorohydrin to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with methanesulfonyl chloride to form the final product, N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide.
科学的研究の応用
N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide has been studied for its potential use in cancer therapy due to its ability to stimulate the immune system and induce tumor cell death. It has been shown to have anti-tumor activity in a variety of animal models and has been tested in clinical trials for the treatment of various types of cancer.
特性
IUPAC Name |
N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-9-4-5-11(10(2)8-9)15-7-6-12-16(3,13)14/h4-5,8,12H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMBVIPVMOLEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5441596.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methyl-5-(morpholin-4-ylmethyl)-3-furamide](/img/structure/B5441598.png)
![4-({(2R,5S)-5-[(6-ethylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5441604.png)
![7-[(1-aminocyclobutyl)carbonyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5441610.png)


![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5441633.png)

![6-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5441645.png)
![(3R*,4R*)-1-(cyclobutylcarbonyl)-4-[(2-pyridinylmethyl)amino]-3-pyrrolidinol](/img/structure/B5441652.png)

![1-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5441675.png)
![N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide](/img/structure/B5441679.png)
![3-[(2-aminobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5441684.png)